molecular formula C18H24N2O5 B2493194 [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(3,4-dimethoxyphenyl)acetate CAS No. 926149-97-5

[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(3,4-dimethoxyphenyl)acetate

Cat. No.: B2493194
CAS No.: 926149-97-5
M. Wt: 348.399
InChI Key: NCXVLZZNNJMSJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(3,4-dimethoxyphenyl)acetate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyano group, a carbamoyl group, and a dimethoxyphenyl acetate moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(3,4-dimethoxyphenyl)acetate typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then combined under specific conditions to form the final product. Common synthetic routes may include:

    Formation of the Cyano Group:

    Esterification: The final step involves the esterification of the dimethoxyphenyl acetic acid with the intermediate compound to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(3,4-dimethoxyphenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including enzyme inhibition or interaction with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(3,4-dimethoxyphenyl)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl carbamate
  • Benzyl carbamate
  • Methyl carbamate
  • Phenyl carbamate

Uniqueness

[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(3,4-dimethoxyphenyl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for specialized applications.

Properties

IUPAC Name

[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-(3,4-dimethoxyphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5/c1-12(2)18(3,11-19)20-16(21)10-25-17(22)9-13-6-7-14(23-4)15(8-13)24-5/h6-8,12H,9-10H2,1-5H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCXVLZZNNJMSJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)COC(=O)CC1=CC(=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.